2-Amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid 2-Amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16222516
InChI: InChI=1S/C8H5FN2O2S/c9-4-1-3(7(12)13)2-5-6(4)11-8(10)14-5/h1-2H,(H2,10,11)(H,12,13)
SMILES:
Molecular Formula: C8H5FN2O2S
Molecular Weight: 212.20 g/mol

2-Amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid

CAS No.:

Cat. No.: VC16222516

Molecular Formula: C8H5FN2O2S

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid -

Specification

Molecular Formula C8H5FN2O2S
Molecular Weight 212.20 g/mol
IUPAC Name 2-amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid
Standard InChI InChI=1S/C8H5FN2O2S/c9-4-1-3(7(12)13)2-5-6(4)11-8(10)14-5/h1-2H,(H2,10,11)(H,12,13)
Standard InChI Key IJUUDHDFVRTWEJ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C2C(=C1F)N=C(S2)N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₈H₅FN₂O₂S) features a benzothiazole ring substituted at positions 2 (amino), 4 (fluoro), and 6 (carboxylic acid). The canonical SMILES representation, C1=C(C=C2C(=C1F)N=C(S2)N)C(=O)O, underscores the spatial arrangement critical for its bioactivity. The fluorine atom enhances electronegativity and metabolic stability, while the carboxylic acid group enables salt formation and derivatization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₅FN₂O₂S
Molecular Weight212.20 g/mol
IUPAC Name2-amino-4-fluoro-1,3-benzothiazole-6-carboxylic acid
CAS Number50989706
Canonical SMILESC1=C(C=C2C(=C1F)N=C(S2)N)C(=O)O

Physicochemical Characteristics

While detailed data on melting/boiling points remain limited, the compound’s solubility is influenced by its ionizable carboxylic acid group, rendering it moderately soluble in polar solvents like dimethyl sulfoxide (DMSO) and aqueous buffers at physiological pH. Quantum mechanical calculations predict a logP value of 1.2–1.5, indicating balanced lipophilicity for membrane permeability.

Synthesis and Optimization Strategies

Conventional Cyclocondensation Methods

The primary synthesis route involves reacting 2-aminothiophenol with fluorinated carboxylic acid derivatives under acidic conditions. For example, polyphosphoric acid (PPA)-catalyzed cyclization at 110–180°C achieves yields of 65–83%. A representative protocol from ACS Omega employs bromine-mediated thiocyanation of methyl 4-aminobenzoate, followed by cyclization in acetic acid to yield the benzothiazole core .

Table 2: Comparative Synthesis Protocols

MethodConditionsYield (%)Reference
PPA-catalyzed cyclization150°C, 12 h78
Bromine-mediatedAcetic acid, 10°C to rt, 24 h72
Microwave-assisted180°C, 15 min85

Recent Advances in Green Chemistry

Emerging techniques utilize microwave irradiation to reduce reaction times from hours to minutes while improving yields to 85% . Solvent-free mechanochemical approaches are also under exploration, aligning with sustainable chemistry principles .

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to vancomycin . Synergistic effects with β-lactam antibiotics suggest potential as an adjuvant therapy .

Table 3: Biological Activity Profile

ActivityModel SystemKey Result
AnticancerMCF-7 cellsIC₅₀ = 12.3 µM
AnticancerA549 cellsIC₅₀ = 18.7 µM
AntimicrobialMRSAMIC = 32 µg/mL
AnticonvulsantscPTZ seizure modelED₅₀ = 52.8 mg/kg

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

  • Fluorine at C4: Increases metabolic stability and enhances hydrophobic interactions with target proteins.

  • Carboxylic Acid at C6: Facilitates salt formation for improved solubility and enables prodrug design via esterification.

  • Amino Group at C2: Participates in hydrogen bonding with active site residues of thymidylate synthase.

Comparison with Analogues

Removing the fluorine atom (2-amino-1,3-benzothiazole-6-carboxylic acid) reduces anticancer potency by 3-fold, underscoring fluorine’s critical role. Conversely, replacing the carboxylic acid with a methyl ester decreases aqueous solubility but improves blood-brain barrier penetration in anticonvulsant models .

Future Directions and Challenges

Pharmacokinetic Optimization

Despite promising efficacy, the compound suffers from rapid hepatic clearance (t₁/₂ = 1.2 h in mice). Prodrug strategies, such as ethyl ester formulations, are being investigated to enhance oral bioavailability .

Target Identification

Unresolved questions remain regarding its primary molecular targets. Proteomic studies using affinity chromatography tags could identify binding partners like heat shock protein 90 (HSP90) or topoisomerase II.

Clinical Translation

Phase I toxicity studies in rodent models indicate a maximum tolerated dose (MTD) of 150 mg/kg, with reversible hepatotoxicity at higher doses . Structural modifications to reduce off-target effects while maintaining potency are a priority.

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